N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug candidate that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
Pharmaceutical Applications
- Cannabinoid Receptor Antagonists : Research on cannabinoid receptor antagonists, such as the structure-activity relationships of pyrazole derivatives, highlights the therapeutic potential of compounds structurally related to N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide in treating conditions influenced by cannabinoid receptor activity. These include conditions such as obesity, addiction, and possibly depression, by modulating cannabinoid receptor interactions (Lan et al., 1999); (Hildebrandt et al., 2003).
Chemical Synthesis
- Goldberg Amidation : The compound's utility in Goldberg amidation reactions, facilitating efficient coupling of (hetero)aryl chlorides with amides, underscores its relevance in organic synthesis. This application is crucial for the development of pharmaceuticals and complex organic molecules (Subhadip De et al., 2017).
- Synthesis of CCR5 Antagonists : The synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists, which are relevant for HIV treatment strategies, demonstrate the potential of using this compound as a key intermediate in medicinal chemistry (Cheng De-ju, 2015).
Material Science
- Polythiophene Copolymers : The compound's role in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, which have applications in optoelectronics and photonics, illustrates its versatility beyond pharmaceuticals (F. Tapia et al., 2010).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c21-17-5-3-15(4-6-17)12-22-19(25)20(26)23-13-16-7-9-24(10-8-16)14-18-2-1-11-27-18/h1-6,11,16H,7-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRXNTYAIXHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide |
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